1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine
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Overview
Description
1-((2,6-dimethylphenyl)diazenyl)piperidine is a chemical compound that features a piperidine ring substituted with a diazenyl group attached to a 2,6-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,6-dimethylphenyl)diazenyl)piperidine typically involves the diazotization of 2,6-dimethylaniline followed by coupling with piperidine. The reaction conditions often include the use of sodium nitrite in an acidic medium to generate the diazonium salt, which is then reacted with piperidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-((2,6-dimethylphenyl)diazenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperidine ring under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-((2,6-dimethylphenyl)diazenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-((2,6-dimethylphenyl)diazenyl)piperidine involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylpiperidine: A related compound with similar structural features but lacking the diazenyl group.
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide: Another derivative with different functional groups attached to the piperidine ring.
Uniqueness
1-((2,6-dimethylphenyl)diazenyl)piperidine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
329278-46-8 |
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Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C13H19N3/c1-11-7-6-8-12(2)13(11)14-15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3 |
InChI Key |
IZWNSXIVMFGULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=NN2CCCCC2 |
Origin of Product |
United States |
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